molecular formula C18H24N4O3 B6623002 (2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one

(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one

Cat. No.: B6623002
M. Wt: 344.4 g/mol
InChI Key: KHPNVJAZUCZVGG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one is a synthetic organic molecule characterized by its complex structure, which includes a piperazine ring, an oxadiazole moiety, and a phenylpropanone backbone

Properties

IUPAC Name

(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-14(15-6-4-3-5-7-15)18(23)22-10-8-21(9-11-22)12-17-19-16(13-24-2)20-25-17/h3-7,14H,8-13H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPNVJAZUCZVGG-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=NO3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=NO3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperazine, phenylpropanone, and methoxymethyl oxadiazole derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanone moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the phenylpropanone, potentially yielding alcohols or amines.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological pathways and enzyme interactions.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Diagnostic Tools: Used in imaging studies to track biological processes.

Industry

    Material Science:

    Agriculture: May be used in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and oxadiazole moiety are key functional groups that facilitate binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one: shares structural similarities with other piperazine and oxadiazole derivatives.

    (2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-ol: A similar compound with an alcohol group instead of a ketone.

Uniqueness

  • The combination of the piperazine ring, oxadiazole moiety, and phenylpropanone backbone makes this compound unique, offering a distinct set of chemical and biological properties.
  • Its specific functional groups allow for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.

This compound , covering its synthesis, reactions, applications, and unique characteristics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.